molecular formula C20H14Cl2N2 B11058869 4-chloro-N-[(1Z)-2-(4-chlorophenyl)-2,3-dihydro-1H-isoindol-1-ylidene]aniline

4-chloro-N-[(1Z)-2-(4-chlorophenyl)-2,3-dihydro-1H-isoindol-1-ylidene]aniline

Cat. No.: B11058869
M. Wt: 353.2 g/mol
InChI Key: UDXLICZFPRSKOW-UHFFFAOYSA-N
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Description

4-chloro-N-[(1Z)-2-(4-chlorophenyl)-2,3-dihydro-1H-isoindol-1-ylidene]aniline is a complex organic compound that belongs to the class of haloaniline derivatives. These compounds are known for their significant applications in various fields, including pharmaceuticals, agriculture, and materials science. The compound’s structure features a chlorinated aniline moiety linked to an isoindoline framework, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[(1Z)-2-(4-chlorophenyl)-2,3-dihydro-1H-isoindol-1-ylidene]aniline typically involves multi-step organic reactions. One common approach is the condensation of 4-chloroaniline with a suitable isoindoline derivative under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure settings to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like flow chemistry and automated synthesis can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[(1Z)-2-(4-chlorophenyl)-2,3-dihydro-1H-isoindol-1-ylidene]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogen substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenation reactions may involve reagents like chlorine or bromine under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

4-chloro-N-[(1Z)-2-(4-chlorophenyl)-2,3-dihydro-1H-isoindol-1-ylidene]aniline has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays and as a probe for studying enzyme interactions.

    Medicine: It has potential therapeutic applications, including as an intermediate in drug synthesis.

    Industry: The compound is utilized in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism by which 4-chloro-N-[(1Z)-2-(4-chlorophenyl)-2,3-dihydro-1H-isoindol-1-ylidene]aniline exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-chloroaniline: A simpler derivative used in the synthesis of pharmaceuticals and agrochemicals.

    N-phenylbenzenesulfonamide: Another haloaniline derivative with applications in materials science.

    Bis(4-chlorophenyl)amine: Used in the production of polymers and other industrial materials.

Uniqueness

4-chloro-N-[(1Z)-2-(4-chlorophenyl)-2,3-dihydro-1H-isoindol-1-ylidene]aniline stands out due to its unique isoindoline framework, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C20H14Cl2N2

Molecular Weight

353.2 g/mol

IUPAC Name

N,2-bis(4-chlorophenyl)-3H-isoindol-1-imine

InChI

InChI=1S/C20H14Cl2N2/c21-15-5-9-17(10-6-15)23-20-19-4-2-1-3-14(19)13-24(20)18-11-7-16(22)8-12-18/h1-12H,13H2

InChI Key

UDXLICZFPRSKOW-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(=NC3=CC=C(C=C3)Cl)N1C4=CC=C(C=C4)Cl

Origin of Product

United States

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